Product packaging for Lyngbyapeptin A(Cat. No.:)

Lyngbyapeptin A

Cat. No.: B1259264
M. Wt: 697.9 g/mol
InChI Key: HTBQLUDZPAANPB-XTCLZLMSSA-N
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Description

Lyngbyapeptin A is a modified tetrapeptide natural product isolated from marine cyanobacteria of the genus Lyngbya , specifically Lyngbya bouillonii . This compound features a characteristic 3-methoxy-2-butenoyl moiety and a complex structure that includes a thiazoline ring within a 2-(1,3-thiazol-2-yl)pyrrolidine unit, as defined by its molecular formula C37H55N5O6S . As part of a broader family of bioactive peptides from filamentous cyanobacteria, this compound contributes to the renowned chemical arsenal of Lyngbya sp., which produces a diverse array of compounds with significant pharmacological potential . Research into this compound provides valuable insights for investigators exploring the structure-activity relationships of cyanobacterial metabolites and their mechanisms of action. The broader class of Lyngbya -derived peptides has demonstrated a wide spectrum of promising biological activities in preliminary studies, including potent antimicrobial effects against multi-drug resistant (MDR) pathogenic bacterial strains and antifungal properties . Furthermore, related peptides exhibit notable anticancer and cytotoxic activities against various human cancer cell lines, as well as enzyme inhibition capabilities that are of interest for therapeutic development . This compound is presented as a high-purity chemical reference standard to support these vital areas of scientific inquiry. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H55N5O6S B1259264 Lyngbyapeptin A

Properties

Molecular Formula

C37H55N5O6S

Molecular Weight

697.9 g/mol

IUPAC Name

2-[[2-[[(E)-3-methoxybut-2-enoyl]-methylamino]-3-(4-methoxyphenyl)propanoyl]-methylamino]-N,4-dimethyl-N-[3-methyl-1-oxo-1-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]pentan-2-yl]pentanamide

InChI

InChI=1S/C37H55N5O6S/c1-11-25(4)33(37(46)42-19-12-13-29(42)34-38-18-20-49-34)41(8)36(45)30(21-24(2)3)40(7)35(44)31(39(6)32(43)22-26(5)47-9)23-27-14-16-28(48-10)17-15-27/h14-18,20,22,24-25,29-31,33H,11-13,19,21,23H2,1-10H3/b26-22+

InChI Key

HTBQLUDZPAANPB-XTCLZLMSSA-N

Isomeric SMILES

CCC(C)C(C(=O)N1CCCC1C2=NC=CS2)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(CC3=CC=C(C=C3)OC)N(C)C(=O)/C=C(\C)/OC

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C2=NC=CS2)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(CC3=CC=C(C=C3)OC)N(C)C(=O)C=C(C)OC

Synonyms

lyngbyapeptin A

Origin of Product

United States

Origin and Biosystematics of Lyngbyapeptin a Producers

Primary Marine Cyanobacterial Sources

The principal producers of Lyngbyapeptin A are filamentous marine cyanobacteria belonging to the order Oscillatoriales. nih.govmicrobiologyresearch.org Historically, many of these organisms were classified under the genus Lyngbya. However, subsequent phylogenetic analyses have led to the reclassification of several species into new genera, such as Moorea. microbiologyresearch.orgmdpi.comnih.govresearchgate.net This taxonomic revision is crucial for accurately attributing the production of specific secondary metabolites to the correct organisms.

Lyngbya majuscula is a well-documented source of this compound. nih.govacs.org This filamentous cyanobacterium is widely distributed in tropical and subtropical marine environments, often forming extensive mats on benthic surfaces. mdpi.comresearchgate.net Its prolific production of diverse secondary metabolites has made it a subject of extensive research in natural products chemistry. nih.govmdpi.commdpi.com

Collections of L. majuscula from various geographical locations have yielded this compound. For instance, a strain collected from Apra Harbor in Guam was found to produce this compound alongside other bioactive molecules like lyngbyabellin B. nih.govacs.org This co-production of multiple secondary metabolites highlights the complex biosynthetic capabilities of L. majuscula. acs.org Research has demonstrated that the production of these compounds can be influenced by environmental and culture conditions. nih.govresearchgate.net

Producer OrganismCompound IsolatedCollection Location
Lyngbya majusculaThis compound, Lyngbyabellin BApra Harbor, Guam
Lyngbya majusculaCuracin A, Laxaphycin A & BMoorea Island, Tahiti

This table summarizes key findings on the isolation of this compound and other compounds from Lyngbya majuscula.

Moorea bouillonii, previously known as Lyngbya bouillonii, is another significant producer of this compound. microbiologyresearch.orgacs.orgacs.org The reclassification of this species into the genus Moorea was based on genetic and morphological data, distinguishing it from other Lyngbya species. microbiologyresearch.orgresearchgate.net Moorea species are known for their rich production of bioactive secondary metabolites, with over 40% of marine cyanobacterial natural products having been isolated from this genus. acs.orgnih.gov

The original isolation of this compound was from a collection of what was then identified as Lyngbya bouillonii off the coast of Papua New Guinea. acs.org More recent research on Moorea bouillonii collected from Palmyra Atoll has led to the isolation of other related lipopeptides, such as the lyngbyabellins. nih.gov Genomic analysis of M. bouillonii has been instrumental in identifying the biosynthetic gene clusters responsible for the production of compounds like Lyngbyapeptin B. nih.govacs.orgacs.orgnih.gov

Producer OrganismCompound IsolatedCollection Location
Moorea bouillonii (as Lyngbya bouillonii)This compoundPapua New Guinea
Moorea bouilloniiLyngbyabellins K-NPalmyra Atoll
Moorea bouilloniiLyngbyapeptin B, KanamienamideMinna Island, Okinawa, Japan

This table details the isolation of this compound and related compounds from Moorea bouillonii from various locations.

Ecological Contexts of Isolation

The cyanobacteria that produce this compound are typically found in shallow, tropical and subtropical marine environments. nih.govmdpi.comresearchgate.net They often form dense blooms or mats on coral reefs, sediments, and other submerged surfaces. mdpi.commicrobiologyresearch.org The production of secondary metabolites like this compound is thought to play a role in the ecological interactions of these cyanobacteria, potentially serving as a defense mechanism against grazing by herbivores or inhibiting the growth of competing microorganisms. nih.govnih.gov

The collection of these cyanobacteria for chemical studies often occurs in these specific ecological niches. For example, L. majuscula has been collected from locations such as Finger's Reef in Apra Harbor, Guam, and Moorea Island in French Polynesia. nih.govacs.org Similarly, M. bouillonii has been sourced from the coasts of Papua New Guinea and Palmyra Atoll. acs.orgnih.gov The specific environmental conditions of these locations, such as water temperature, light intensity, and nutrient availability, can influence the growth of the cyanobacteria and their production of secondary metabolites. researchgate.netresearchgate.net

Advancements in Culturing and Strain Preservation for Metabolite Production

The ability to culture marine cyanobacteria in the laboratory is crucial for the sustainable production and further study of their secondary metabolites, including this compound. acs.org However, culturing these organisms can be challenging. acs.org Researchers have made significant progress in developing methods for the large-scale laboratory culture of species like L. majuscula. nih.govresearchgate.net These efforts involve optimizing culture vessel configurations, growth media compositions, and other environmental parameters to enhance biomass and secondary metabolite yields. nih.govresearchgate.net Varying culture conditions has been shown to have a significant effect on the production of these valuable compounds. nih.govresearchgate.net

Preserving the genetic and physiological integrity of these cyanobacterial strains is equally important for long-term research and potential biotechnological applications. Cryopreservation, which involves storing cells at very low temperatures, is an effective method for the long-term preservation of microorganisms. researchgate.net Studies have focused on optimizing cryopreservation protocols for cyanobacteria by testing different cryoprotectants, cell growth phases, and freezing procedures. researchgate.net The ability to routinely preserve these strains reduces the costs associated with maintaining large culture collections and minimizes the risks of contamination and genetic drift. researchgate.net Such preservation techniques ensure the continued availability of these valuable metabolite-producing strains for future scientific investigation. mirri.orgmdpi.com

Molecular Mechanisms of Lyngbyapeptin Biosynthesis

Genomic and Bioinformatic Approaches for Gene Cluster Identification

The journey to understanding Lyngbyapeptin A biosynthesis begins at the genetic level. Identifying the specific genes responsible for its production requires a combination of modern genomic and bioinformatic techniques.

Genome Sequencing and Assembly

The initial step in uncovering the biosynthetic pathway of lyngbyapeptins is the sequencing and assembly of the producer organism's genome, often a species from the genus Moorea (formerly Lyngbya). acs.orgnih.gov For instance, the genome of Moorea bouillonii, a known producer of lyngbyapeptin B, was sequenced using PacBio RS II technology. acs.orgnih.gov This long-read sequencing method is particularly advantageous for assembling the complex, repetitive regions often found in the biosynthetic gene clusters of cyanobacteria. The resulting draft genome provides the fundamental data for all subsequent bioinformatic analyses. acs.orgnih.gov Similarly, the draft genome of Lyngbya confervoides BDU141951 was generated using the Illumina HiSeq platform, resulting in an 8.7 Mb assembly. nih.gov These genomic datasets are crucial for identifying the genetic loci responsible for producing complex natural products. acs.orgnih.govnih.gov

Biosynthetic Gene Cluster (BGC) Mining (e.g., lynB BGC)

With the genome sequence in hand, scientists employ specialized bioinformatic tools to "mine" for biosynthetic gene clusters (BGCs). These are contiguous sets of genes that encode the enzymes for a specific metabolic pathway. For lyngbyapeptin B, a 33.5 kb hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) gene cluster, named the lynB BGC, was identified in M. bouillonii. acs.orgnih.gov This cluster was hypothesized to be responsible for lyngbyapeptin B biosynthesis based on the predicted functions of its constituent genes. acs.orgnih.gov The lynB BGC comprises nine open reading frames, including genes for two PKSs (LynB1 and LynB2), four NRPSs (LynB3, LynB4, LynB5, and LynB6), and several tailoring enzymes. acs.orgnih.gov The identification of such clusters is a critical step, as bacterial secondary metabolite genes are often organized in these discrete genomic regions. acs.org

Comparative Genomics

Comparative genomics provides further evidence for the function of a BGC. By comparing the lynB cluster from M. bouillonii with BGCs for structurally similar compounds from other organisms, researchers can infer the roles of individual genes and domains. For example, the GC content of M. bouillonii (43.5%) is similar to that of related cyanobacteria, suggesting a shared evolutionary history. acs.orgnih.gov Furthermore, comparisons with gene clusters for other marine cyanobacterial products like barbamide (B1252183) and curacin A, which also involve hybrid PKS-NRPS systems, can reveal conserved biosynthetic strategies and unique enzymatic mechanisms. researchgate.netnih.gov This comparative approach helps to build a more complete picture of how these complex molecules are synthesized and diversified across different species. nih.gov

Nonribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) Hybrid Systems

This compound is a product of a hybrid metabolic pathway that combines elements of both nonribosomal peptide and polyketide synthesis. This assembly line-like process is carried out by massive enzyme complexes known as megasynthases. researchgate.net

Modular Organization of Megasynthetases

The enzymes responsible for lyngbyapeptin biosynthesis, the NRPS and PKS megasynthases, are organized in a modular fashion. researchgate.net Each module is a distinct section of the protein responsible for the incorporation and modification of a single building block (an amino acid for NRPS or a carboxylic acid for PKS) into the growing molecular chain. wikipedia.orgresearchgate.net The lynB gene cluster, for instance, encodes a series of PKS and NRPS modules that work in a coordinated, assembly-line manner to construct the lyngbyapeptin backbone. acs.orgnih.gov This modular architecture exhibits a principle of colinearity, where the sequence of modules and their domains along the gene cluster generally corresponds to the sequence of chemical reactions and the order of monomers in the final product. researchgate.net

Domain Architecture and Functionality

Each module within the NRPS and PKS megasynthases is further subdivided into functional units called domains. wikipedia.org These domains are the catalytic workhorses of the biosynthetic machinery, each performing a specific biochemical reaction.

DomainAbbreviationFunctionSystem
AdenylationASelects and activates a specific amino acid.NRPS
CondensationCCatalyzes the formation of a peptide bond between the growing peptide chain and the newly activated amino acid.NRPS
Peptidyl Carrier ProteinPCPCovalently tethers the growing peptide chain via a phosphopantetheine arm.NRPS
KetosynthaseKSCatalyzes the Claisen condensation reaction, extending the polyketide chain. wikipedia.orgPKS
AcyltransferaseATSelects and loads the extender unit (typically malonyl-CoA or methylmalonyl-CoA) onto the ACP domain. wikipedia.orgPKS
KetoreductaseKRReduces a β-keto group to a β-hydroxyl group. nih.govPKS
Acyl Carrier ProteinACPCovalently tethers the growing polyketide chain, analogous to the PCP domain in NRPSs. wikipedia.orgnih.govPKS

The biosynthesis of lyngbyapeptins involves a precise interplay of these domains. For example, the lynB BGC encodes for PKS modules containing KS, AT, and ACP domains, as well as NRPS modules with A, C, and PCP domains. acs.orgacs.org Additionally, unique "tailoring" domains are often embedded within or associated with these modules to carry out specific modifications. In the case of lyngbyapeptin B, an O-methyltransferase (OMT) domain is responsible for creating the unique (E)-3-methoxy-2-butenoyl starter unit. acs.orgacs.org Similarly, a cyclization (Cy) domain within the final NRPS module facilitates the formation of a thiazoline (B8809763) ring from a cysteine residue. acs.org The coordinated action of these diverse domains within the modular megasynthetase framework ultimately leads to the intricate chemical structure of this compound.

Elucidation of Unique Enzymatic Reactions

The biosynthesis of lyngbyapeptins involves a series of unique enzymatic reactions that deviate from the canonical nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly lines. acs.org These specialized enzymes are responsible for creating the distinctive chemical moieties that characterize the final natural product. acs.orgacs.org Genome mining and subsequent biochemical characterization of the lyngbyapeptin B (lynB) biosynthetic gene cluster from the marine cyanobacterium Moorea bouillonii have been instrumental in understanding these mechanisms, providing a model for this compound biosynthesis. acs.orgnih.govrsc.org

O-Methyltransferase Activity in Starter Unit Formation

A key feature of the lyngbyapeptin structure is its unique starter unit, (E)-3-methoxy-2-butenoyl. acs.orgnih.gov The formation of this moiety is catalyzed by a specialized O-methyltransferase (OMT) domain located within a "split" PKS module. acs.orgnih.gov The lynB gene cluster reveals that the PKS machinery for the starter unit is separated into two proteins, LynB1 and LynB2. acs.orgnih.gov

In vitro enzymatic studies have demonstrated that the O-methyltransferase domain of LynB2 (LynB2-MT) acts on an acetoacetyl intermediate that is tethered to the acyl carrier protein (ACP) domain of the same enzyme (acetoacetyl-LynB2-ACP). acs.orgnih.govresearchgate.net LynB2-MT catalyzes the O-methylation of the enolate form of this β-ketoacyl-ACP intermediate, yielding the final (E)-3-methoxy-2-butenoyl starter unit. acs.orgnih.gov This methylated starter is then passed to the downstream NRPS modules for peptide chain elongation. rsc.orgnih.gov The reason for this unusual split PKS architecture is hypothesized to be a mechanism that facilitates a more efficient O-methylation step after the initial Claisen condensation performed by the upstream KS domain. acs.orgnih.gov

Table 1: O-Methyltransferase in Lyngbyapeptin Biosynthesis

Enzyme/Domain Gene Substrate Product Function

Oxidative Decarboxylase for Thiazole (B1198619) Ring Formation

The C-terminal thiazole ring is another hallmark of the lyngbyapeptin family. acs.orgnih.gov Its formation is the result of a terminal modification catalyzed by a specialized oxidative decarboxylase. nih.govacs.org In the lyngbyapeptin B pathway, this function is performed by the enzyme LynB7, a nonheme diiron oxygenase. acs.orgnih.gov

Biochemical assays have confirmed that LynB7 catalyzes the oxidative decarboxylation of a (4R)-2-methyl-2-thiazoline-4-carboxylic acid intermediate, which is formed on the NRPS assembly line from a cysteine precursor. acs.orgnih.govresearchgate.net This reaction requires the presence of Fe²⁺ and molecular oxygen to convert the thiazoline into the aromatic thiazole ring. nih.govresearchgate.net Mechanistic proposals suggest that the reaction proceeds through a radical-based mechanism initiated by a high-valent diiron-oxo species. researchgate.netacs.org This enzymatic step represents a crucial terminal event in the biosynthesis, releasing the finished peptide. acs.orgacs.org The characterization of LynB7 as an oxidative decarboxylase has provided significant insight into the formation of thiazole moieties in this and related natural products like barbamide. nih.govacs.org

Table 2: Oxidative Decarboxylase in Lyngbyapeptin Biosynthesis

Enzyme Gene Substrate Product Function

Post-NRPS Modifications

The final maturation of the lyngbyapeptin molecule involves modifications that occur after the core peptide-polyketide backbone has been assembled by the NRPS/PKS machinery. The most significant post-NRPS modification is the formation of the C-terminal thiazole ring by the oxidative decarboxylase LynB7, as detailed in the previous section. acs.orgnih.govresearchgate.net This conversion from a thiazoline to a thiazole is described as the last step in the biosynthetic pathway. acs.orgnih.gov

Precursor Incorporation Studies in Biosynthetic Pathways

Precursor incorporation studies are a fundamental technique used to unravel the biosynthetic origins of natural products. This method involves feeding a producing organism with potential precursor molecules that have been enriched with stable isotopes (e.g., ¹³C, ¹⁵N). The location and pattern of isotope incorporation into the final molecule are then analyzed, typically by NMR spectroscopy or mass spectrometry, to definitively identify the building blocks. acs.orgnih.gov

For the antitubulin agent curacin A, produced by the cyanobacterium Lyngbya majuscula, a series of feeding experiments with isotope-labeled precursors successfully determined the metabolic origin of every atom in the molecule. acs.orgnih.govresearchgate.net These studies confirmed its assembly from one unit of cysteine, ten acetate (B1210297) units, and two methyl groups derived from S-adenosyl methionine. acs.orgnih.gov Similarly, precursor studies on barbamide indicated its derivation from acetate, L-phenylalanine, L-leucine, and L-cysteine. acs.org While specific feeding experiments for this compound are not detailed in the available literature, the analysis of its biosynthetic gene cluster allows for the confident prediction of its precursors based on the substrate specificity of its adenylation and acyltransferase domains. acs.org

Synthetic Biology Approaches to Biosynthetic Engineering

The elucidation of biosynthetic gene clusters for complex natural products like this compound opens the door for synthetic biology and biosynthetic engineering. researchgate.net These approaches aim to manipulate the genetic blueprint of an organism to produce novel analogs of a natural product or to increase the production yield by transferring the pathway into a more tractable host. researchgate.netresearchgate.net Cyanobacterial biosynthetic pathways, in particular, represent a rich source of novel enzymes that can be used as tools in synthetic biology. researchgate.net

Heterologous Expression Systems

A primary goal of synthetic biology in this context is the functional expression of an entire biosynthetic gene cluster in a non-native, or heterologous, host. nih.gov This strategy can overcome challenges associated with the slow growth or difficult laboratory culture of the original producing organism. nih.gov However, the heterologous expression of large cyanobacterial PKS/NRPS pathways is often difficult due to the large size of the genes and potential codon usage or GC-content disparities between the cyanobacterial source and common hosts like Escherichia coli or Streptomyces. nih.gov

Despite these challenges, there have been notable successes. The biosynthetic gene cluster for barbamide, a related cyanobacterial metabolite, was heterologously expressed in Streptomyces venezuelae, leading to the production of a new analog, 4-O-demethylbarbamide. researchgate.net In an even more robust demonstration, the entire pathway for lyngbyatoxin from Moorea producens was successfully reconstituted in E. coli, achieving high-titer production of both the final product and its precursor, indolactam-V. nih.gov These successes demonstrate the feasibility and potential of using heterologous expression systems to produce complex cyanobacterial natural products and to generate novel derivatives for further study. researchgate.netnih.gov

Table 3: Compound Names Mentioned in Article

Compound Name
This compound
Lyngbyapeptin B
(E)-3-methoxy-2-butenoyl-LynB2-ACP
Acetoacetyl-LynB2-ACP
(4R)-2-methyl-2-thiazoline-4-carboxylic acid
2-Methylthiazole
L-Tyrosine
Barbamide
4-O-demethylbarbamide
Curacin A
Lyngbyatoxin A
Indolactam-V
S-adenosyl methionine
L-phenylalanine
L-leucine
L-cysteine

Targeted Biosynthetic Pathway Modifications

Targeted modification of natural product biosynthetic pathways is a powerful strategy for generating novel chemical diversity, potentially leading to compounds with improved or new biological activities. While specific genetic engineering of the this compound pathway has not been reported, the principles derived from studies of other cyanobacterial NRPS/PKS systems offer a clear roadmap for how its biosynthesis could be purposefully altered.

The modular nature of the NRPS/PKS machinery is particularly amenable to genetic manipulation. Key strategies for modifying the this compound pathway would involve the targeted alteration of its biosynthetic gene cluster.

Research Findings on Modifying Related Pathways:

Studies on related compounds, such as lyngbyatoxin and lyngbyapeptin B, demonstrate the feasibility of these approaches. For instance, progress in the heterologous expression of cyanobacterial gene clusters makes it possible to transfer a pathway into a more genetically tractable host organism, like E. coli or Streptomyces, to facilitate engineering and create new analogs. researchgate.net The heterologous expression of the barbamide biosynthetic gene cluster, which is also from a marine cyanobacterium, in Streptomyces venezuelae resulted in the production of a new derivative, 4-O-demethylbarbamide. researchgate.netacs.org This highlights the potential for a host organism's endogenous enzymes to interact with the transferred pathway or for specific tailoring steps to be omitted, leading to new compounds.

Potential Modifications for this compound:

Based on established genetic engineering techniques for NRPS/PKS pathways, several targeted modifications could be hypothetically applied to the this compound cluster to generate novel analogs.

Precursor-Directed Biosynthesis: This technique involves feeding the producing organism with synthetic analogs of the natural precursors (amino acids or carboxylic acids). If the pathway's enzymes, particularly the adenylation (A) domains, have relaxed substrate specificity, they may incorporate the synthetic precursor into the final structure, yielding a new derivative.

Domain Swapping and Inactivation: Specific enzymatic domains within the biosynthetic cluster could be genetically altered.

A-Domain Alteration: The A-domain determines which amino acid is incorporated. Replacing an A-domain with one that recognizes a different amino acid could lead to a predictable change in the peptide backbone.

Tailoring Enzyme Inactivation: Genes encoding tailoring enzymes, such as methyltransferases (MT) or oxidases, could be knocked out. For example, inactivating an N-methyltransferase could result in a non-methylated version of this compound. oup.com The enzymatic characterization of the lyngbyapeptin B pathway revealed that the O-methyltransferase LynB2-MT is crucial for forming the starter unit; its modification could lead to analogs with different starter moieties. researchgate.netacs.org

Modification of Termination: The final release and cyclization of the molecule is controlled by a terminal thioesterase (TE) or cyclization (Cy) domain. researchgate.net Altering these domains could potentially change the release mechanism or the final structure of the compound. For lyngbyapeptin B, the enzyme LynB7 is responsible for the final post-NRPS modification to create the C-terminal thiazole. researchgate.netnih.gov Modifying or replacing this enzyme could generate analogs with a different C-terminus.

These genetic and chemoenzymatic strategies represent a powerful toolkit for exploring the chemical space around this compound, even in the absence of a fully characterized biosynthetic gene cluster.

Data Tables

Table 1: Key Enzymes and Domains in Related Biosynthetic Pathways

Enzyme/Domain FamilySpecific Example (from related pathways)FunctionReference
Nonribosomal Peptide Synthetase (NRPS) LtxA (Lyngbyatoxin)Two-module NRPS for peptide assembly. nih.gov
LynB3, LynB4, LynB5, LynB6 (Lyngbyapeptin B)Multi-enzyme complex for elongating the peptide chain. researchgate.netacs.org
Polyketide Synthase (PKS) LynB1, LynB2 (Lyngbyapeptin B)Synthesize the polyketide starter unit. researchgate.netacs.org
O-Methyltransferase (OMT) LynB2-MT (Lyngbyapeptin B)Catalyzes O-methylation to form the (E)-3-methoxy-2-butenoyl starter unit. researchgate.netacs.orgacs.org
Oxidative Enzyme LynB7 (Lyngbyapeptin B)A nonheme diiron oxygenase that catalyzes oxidative decarboxylation to form the C-terminal thiazole ring. researchgate.netacs.orgnih.gov
Thioesterase (TE) LynB8 (Lyngbyapeptin B)Type II thioesterase, likely for removing aberrant intermediates from the assembly line. researchgate.netacs.org
Aromatic Prenyltransferase LtxC (Lyngbyatoxin)Transfers a geranyl group to the indole (B1671886) lactam core. nih.gov

Table 2: Hypothetical Targeted Modifications for this compound Biosynthesis

Modification StrategyTarget Domain/GenePredicted OutcomeRationale/Example from Related Compounds
Domain Inactivation N-Methyltransferase (NMT)Production of a desmethyl-lyngbyapeptin A analog.N-methylation is a common tailoring step that is not always essential for chain elongation. oup.com
Domain Swapping Adenylation (A) DomainIncorporation of a different amino acid into the peptide core.A-domains are the primary determinants of monomer selection in NRPS.
Precursor-Directed Biosynthesis Adenylation (A) DomainGeneration of various analogs by feeding non-natural amino acids.Relies on the substrate promiscuity of the A-domain.
Heterologous Expression Entire Biosynthetic Gene ClusterProduction of this compound in a new host, potentially creating new analogs.Successful for the barbamide gene cluster, which yielded a demethylated analog in S. venezuelae. researchgate.netacs.org
Tailoring Step Modification Terminal Oxidase/CyclaseAlteration of the C-terminal moiety.The enzyme LynB7 is responsible for thiazole formation in lyngbyapeptin B; its modification would alter the product. researchgate.netnih.gov

Academic Investigations into the Biological Activity of Lyngbyapeptin a

Conceptual Frameworks for Peptide Bioactivity Mechanisms

The biological activity of peptides like Lyngbyapeptin A is governed by fundamental principles of molecular interaction and structural biology. Understanding these conceptual frameworks is essential to interpreting experimental findings and predicting the function of novel peptide structures.

Molecular recognition describes the specific, non-covalent interaction between two or more molecules. ub.edu In the context of peptides, this process dictates their ability to bind to biological targets such as proteins and enzymes, thereby initiating a biological response. mdpi.com The specificity of these interactions is guided by a combination of forces, including hydrogen bonding, electrostatic interactions, van der Waals forces, and hydrophobic effects. ub.edumdpi.com

A key concept in this field is that the three-dimensional structure and physicochemical properties of a peptide's surface are complementary to its molecular partner. ub.edunih.gov One theory, initially proposed by Blalock and Smith, posits that peptides encoded by complementary DNA strands can exhibit inverse hydropathic signatures, leading to direct and predictable binding. nih.gov This "sense-antisense" interaction theory suggests that the shape and charge distribution of a peptide are primary determinants of its binding partners. nih.gov The external landscape of a peptide, dictated by the arrangement of its amino acid residues, must fit precisely with its target, similar to a key fitting into a lock, to achieve high-affinity and specific binding. mdpi.comnih.gov The process of molecular recognition is central to nearly all cellular functions, including receptor-ligand binding, antigen-antibody interactions, and enzyme-substrate catalysis. ub.edu

Linear peptides often exist as an ensemble of multiple conformations in solution, which is entropically favorable. However, upon binding to a target, they must adopt a single, specific "bioactive" conformation. This transition involves a significant entropic penalty, which can decrease binding affinity. biorxiv.orgacs.org Conformational constraints are structural modifications that reduce the flexibility of a peptide, pre-organizing it into a shape that is closer to its bioactive conformation. rsc.orgnih.gov

These constraints can be introduced in several ways, such as through macrocyclization (e.g., head-to-tail cyclization), the incorporation of bulky or N-methylated amino acids, or the formation of disulfide bridges. rsc.orgvulcanchem.com By reducing the number of available conformations, these constraints lower the entropic cost of binding, which can lead to a substantial increase in binding affinity and specificity. biorxiv.orgrsc.org For example, the presence of N-methylated amide bonds in this compound likely contributes to its metabolic stability and influences its conformational preferences, thereby impacting its biological activity. vulcanchem.com Furthermore, a constrained conformation can protect a peptide from proteolytic degradation, enhancing its stability. nih.gov Studies have shown that introducing constraints can fix a flexible peptide segment into a bioactive conformation, leading to more potent biological activity. mdpi.com

Methodological Approaches to Assess Biological Activity in Research Contexts

To evaluate the biological potential of a compound like this compound, researchers employ a variety of standardized experimental methods. These range from cell-based screening to specific enzyme assays and complex strategies for identifying the precise molecular target.

In vitro cell-based assays are a cornerstone of early-stage drug discovery, providing an efficient method to screen compounds for biological effects, such as cytotoxicity against cancer cells. In these experiments, cultured human or other mammalian cells are exposed to the compound of interest across a range of concentrations.

Research on analogs of this compound has utilized this approach. For instance, Lyngbyapeptin D, a linear modified peptide isolated from Lyngbya bouillonii, was reported to be moderately cytotoxic towards HT29 colorectal adenocarcinoma and HeLa cervical carcinoma cell lines. mdpi.comcapes.gov.brresearchgate.net Similarly, other compounds isolated alongside this compound and its analogs, such as the lyngbyabellins, have been evaluated against various cancer cell lines. Lyngbyabellin D displayed an IC₅₀ value of 0.1 µM against the KB cell line, a human oral carcinoma cell line. si.edu The results of these assays, typically reported as an IC₅₀ value (the concentration required to inhibit cell growth by 50%), provide a quantitative measure of a compound's potency.

Table 1: Cytotoxicity of Lyngbyapeptin Analogs and Co-isolated Compounds
CompoundCell LineCell TypeReported ActivitySource
Lyngbyapeptin DHT29Colorectal AdenocarcinomaModerately cytotoxic mdpi.comresearchgate.net
Lyngbyapeptin DHeLaCervical CarcinomaModerately cytotoxic mdpi.comresearchgate.net
Lyngbyabellin DKBOral CarcinomaIC₅₀ = 0.1 µM si.edu
27-deoxylyngbyabellin AHT29 / HeLaColorectal / Cervical CarcinomaWeak to moderate cytotoxicity researchgate.netnih.gov
Lyngbyabellin JHT29 / HeLaColorectal / Cervical CarcinomaWeak to moderate cytotoxicity researchgate.netnih.gov

Many cyanobacterial peptides, particularly depsipeptides structurally related to this compound, are known to be potent inhibitors of serine proteases like elastase, chymotrypsin (B1334515), and trypsin. mdpi.commdpi.com Enzyme inhibition assays are designed to quantify the ability of a compound to block the activity of a specific enzyme.

A common methodology for proteases involves a colorimetric assay. mdpi.comuv.cl In this setup, the enzyme is mixed with a synthetic substrate that, when cleaved, releases a chromophore (a colored molecule) or a fluorophore. For example, substrates like N-Suc-Gly-Gly-p-nitroanilide for chymotrypsin or N-α-benzoyl-dl-arginine-p-nitroanilide (BAPNA) for trypsin release p-nitroaniline, which can be quantified by measuring absorbance at a specific wavelength (e.g., 405 nm). mdpi.com The potential inhibitor is added to the reaction, and a reduction in color development compared to a control without the inhibitor indicates enzymatic inhibition. The results are often expressed as an IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%. mdpi.comnih.gov This approach has been used to identify potent elastase inhibitors from Lyngbya species, such as the lyngbyastatins. nih.govmdpi.com

Table 2: Enzyme Inhibition by Compounds Structurally Related to this compound
CompoundEnzyme TargetIC₅₀ ValueSource
Lyngbyastatin 7Elastase8.3 nM mdpi.com
Lyngbyastatin 8Porcine Pancreatic Elastase123 nM nih.gov
Lyngbyastatin 9Porcine Pancreatic Elastase210 nM nih.gov
Lyngbyastatin 10Porcine Pancreatic Elastase120 nM nih.gov
Bouillomide AElastase1.2 µM mdpi.com
Bouillomide BElastase1.2 µM mdpi.com
Bouillomide AChymotrypsin2.6 µM mdpi.com
Bouillomide BChymotrypsin0.32 µM mdpi.com

Identifying the specific molecular target of a bioactive natural product is a critical yet often challenging step in understanding its mechanism of action. ufl.edunih.gov Target identification strategies can be broadly categorized into two types: chemical probe-based and label-free approaches. frontiersin.orgnih.gov

The chemical probe approach involves modifying the natural product to create a "probe" that can be used to isolate its binding partner(s). frontiersin.org A widely used method is affinity chromatography. ufl.edu In this technique, the bioactive compound is chemically linked to an insoluble support (like a bead) to create an affinity matrix. A cellular extract (lysate) containing a mixture of proteins is then passed over this matrix. Proteins that specifically bind to the immobilized compound are captured, while non-binding proteins are washed away. The captured proteins can then be eluted and identified using techniques like mass spectrometry. ufl.edufrontiersin.org

Label-free methods identify targets without chemically modifying the natural product, relying instead on detecting changes in protein stability or behavior in the presence of the compound. nih.gov Other advanced strategies include genomic and proteomic profiling, which analyze global changes in gene expression or protein levels within a cell upon treatment with the compound, providing clues about the affected pathways and potential targets. ufl.edu These systematic approaches are essential for moving from an observation of biological activity to a mechanistic understanding of how a compound like this compound functions at the molecular level. ufl.edunih.gov

Structure-Activity Relationship (SAR) Studies in Peptide Research

Structure-Activity Relationship (SAR) studies are fundamental in the field of natural product chemistry and drug discovery, providing critical insights into how the specific structural features of a molecule influence its biological activity. For complex marine peptides like this compound, SAR investigations are essential for identifying the key pharmacophores responsible for its observed bioactivities. scispace.com These studies involve the systematic modification of the peptide's structure and the subsequent evaluation of how these changes affect its biological function. Research in this area facilitates the rational design of new, more potent, or selective analogs and helps to elucidate the molecule's mechanism of action at a molecular level. scispace.com The structural complexity of this compound, a hybrid polyketide-nonribosomal peptide, offers multiple points for modification and analysis. vulcanchem.com

This compound, derived from the marine cyanobacterium Moorena bouillonii (formerly Lyngbya bouillonii), possesses several distinct structural characteristics that are believed to be crucial for its bioactivity. vulcanchem.comnih.gov The molecule is a modified tetrapeptide featuring a C-terminal thiazole (B1198619) moiety, an (E)-3-methoxy-2-butenoyl starter unit, and a high degree of N-methylation within its amino acid residues. vulcanchem.commdpi.com

Key correlations between these features and its bioactivity include:

N-Methylation: The presence of N-methylated amide bonds is a common feature in many cyanobacterial metabolites and is thought to significantly contribute to the molecule's metabolic stability. vulcanchem.commdpi.com This modification reduces the peptide's susceptibility to proteolytic degradation by enzymes, thereby potentially enhancing its bioavailability and duration of action in biological systems. vulcanchem.com Studies on related marine peptides, such as apratoxins, have shown that analogs with a lower degree of methylation exhibit significantly reduced cytotoxicity, suggesting that N-methylation is a critical factor for potent bioactivity. capes.gov.br

Thiazole Ring: The C-terminal thiazole moiety is a hallmark of the lyngbyapeptin family and many other bioactive marine peptides, including the dolastatins. nih.govmdpi.com This heterocyclic ring is often essential for the molecule's interaction with its biological targets. It is formed biosynthetically from a cysteine residue and contributes to the peptide's conformational rigidity and binding affinity. nih.govmdpi.com

Lipophilic Starter Unit: The (E)-3-methoxy-2-butenoyl moiety at the N-terminus is a rare structural feature that contributes to the lipophilicity of the molecule. mdpi.com This characteristic can influence the peptide's ability to cross cellular membranes, a key step for interacting with intracellular targets. researchgate.net

The combination of these structural elements—a lipophilic head, a conformationally constrained and metabolically stable peptide core, and a heterocyclic tail—defines the pharmacophore of this compound and underpins its observed biological activities in research settings. vulcanchem.commdpi.com

The isolation of natural analogs and the synthesis of new derivatives of this compound have been instrumental in understanding its SAR and modulating its bioactivity. By comparing the structures and activities of these analogs, researchers can pinpoint which molecular modifications lead to changes in potency or selectivity. scispace.com

Several natural analogs of this compound have been isolated and characterized:

Lyngbyapeptin D: This analog differs from this compound in the substitution of an N-methyl-isoleucine (N-Me-Ile) residue with an N-methyl-valine (N-Me-Val) and features a thiazole-containing modified proline (Pro-thz) unit. researchgate.net Lyngbyapeptin D has demonstrated moderate cytotoxicity against HT29 colorectal adenocarcinoma and HeLa cervical cancer cell lines. encyclopedia.pub

15-Northis compound: As its name suggests, this compound is a structural variant with a modification at the 15th position of the parent molecule, this compound. ontosight.ainih.gov The study of such analogs helps to determine the importance of specific side chains for biological activity. ontosight.ai

Lyngbyapeptin B and C: These related compounds share similar C- and N-terminal modifications with this compound but differ in the amino acid units that form the peptide core. mdpi.com Lyngbyapeptin C is distinguished from Lyngbyapeptin B by the presence of a different N-terminal unit and a 3-methoxy-2-pentenoic acid (Mpa) residue instead of a 3-methoxy-2-butenoic acid (Mba) moiety. mdpi.comresearchgate.net

These natural variations provide a blueprint for the rational design of new synthetic analogs aimed at enhancing specific bioactivities. scispace.com

Table 1: Structural and Bioactivity Comparison of this compound and Its Analogs An interactive version of this table is available.

Compound Key Structural Difference from this compound Reported Research-Level Bioactivity
This compound Parent compound Found in cytotoxic extracts of M. bouillonii scispace.com
Lyngbyapeptin D N-Me-Ile replaced by N-Me-Val; contains a Pro-thz unit researchgate.net Moderately cytotoxic to HT29 and HeLa cells encyclopedia.pub
15-Northis compound Structural modification at the 15-position ontosight.ai Investigated for antitumor and anti-inflammatory effects ontosight.ai

| Lyngbyapeptin C | Differs in core amino acids; contains a 3-methoxy-2-pentenoic acid (Mpa) residue mdpi.comresearchgate.net | Structural analog with potential for varied bioactivity |

Comparative Bioactivity Analysis within Marine Peptide Chemotypes

This compound belongs to the broad class of thiazole-containing peptides isolated from marine cyanobacteria. mdpi.com Comparing its bioactivity profile with that of other chemotypes from this source reveals common strategies employed by nature to create potent bioactive agents, as well as the subtle structural differences that lead to diverse biological effects.

Lyngbyabellins: This family of cyclic lipopeptides often co-occurs with lyngbyapeptins. scispace.com Compounds like Lyngbyabellin A and B are potent cytotoxins. nih.gov They are structurally more complex than lyngbyapeptins, often featuring dichlorinated fatty acid moieties and multiple thiazole or thiazoline (B8809763) rings. mdpi.comfrontiersin.org For example, Lyngbyabellin B showed cytotoxicity against KB and LoVo cells with IC₅₀ values of 0.15 and 1.22 µM, respectively. frontiersin.org The high cytotoxicity of lyngbyabellins suggests that features like halogenation can dramatically increase potency compared to related, non-halogenated peptides. encyclopedia.pub

Apratoxins: The apratoxins are another class of potent cytotoxic cyclodepsipeptides from Lyngbya species. frontiersin.org Apratoxin A is a powerful cytotoxin with IC₅₀ values in the nanomolar range against various cancer cell lines. frontiersin.org Like lyngbyapeptins, its potency is linked to specific structural features, including N-methylation. capes.gov.br Comparative studies show that apratoxins B and C, which have a lower degree of methylation, are significantly less cytotoxic than apratoxin A, reinforcing the importance of this modification across different peptide chemotypes. frontiersin.org

Dolastatins and Symplostatins: These are linear peptides, some of which were originally isolated from the sea hare Dolabella auricularia but are now known to be of cyanobacterial origin. mdpi.com They are potent microtubule depolymerizers and exhibit powerful cytotoxic activity. mdpi.com For instance, Dolastatin 10 and its analog Symplostatin 1 are highly active against tumor cells. mdpi.com These peptides also contain thiazole moieties, highlighting the convergent evolution of this structural unit in potent marine-derived cytotoxins. mdpi.com

Table 2: Comparative Research-Level Cytotoxicity of Marine Peptides An interactive version of this table is available.

Peptide Chemotype Example Compound Target Cell Line(s) Reported IC₅₀ Value
Lyngbyapeptin Lyngbyapeptin D HT29, HeLa Weak to moderate cytotoxicity scispace.comencyclopedia.pub
Lyngbyabellin Lyngbyabellin B KB, LoVo 0.15 µM, 1.22 µM frontiersin.org
Apratoxin Apratoxin A KB, LoVo 0.36 nM, 0.52 nM frontiersin.org
Apratoxin Apratoxin C KB, LoVo 0.73 nM, 1.0 nM frontiersin.org

Future Directions in Lyngbyapeptin a Research

Advanced Biosynthetic Engineering for Enhanced Production

The natural production of Lyngbyapeptin A by marine cyanobacteria is often insufficient for extensive research and potential therapeutic development. acs.org A primary challenge lies in the difficulty of culturing these cyanobacteria in laboratory settings, which hinders the consistent and large-scale isolation of the compound. acs.org To overcome this, researchers are turning to advanced biosynthetic engineering techniques. One promising approach is the heterologous expression of the this compound biosynthetic gene cluster in more easily cultivable host organisms. phytoxigene.com The identification and characterization of the gene cluster responsible for Lyngbyapeptin B biosynthesis, a close analog, provides a solid foundation for similar work on this compound. acs.orgresearchgate.net

Metabolic engineering strategies aim to optimize the production of target compounds by manipulating the host's metabolic pathways. frontiersin.org Algorithms such as OptGene and OptKnock can be employed to identify optimal gene knockout strategies to maximize product flux. mdpi.com Furthermore, understanding the intricate enzymatic steps, such as the unique initiation and termination mechanisms observed in the biosynthesis of related compounds, will be crucial for rational engineering efforts. acs.orgresearchgate.net For instance, the characterization of the O-methyltransferase responsible for the starter unit formation in Lyngbyapeptin B biosynthesis offers a template for manipulating the production of this compound. acs.orgnih.gov By leveraging these genetic and metabolic tools, it may be possible to create "cellular factories" for the sustainable and high-titer production of this compound and its analogs. phytoxigene.com

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis, which combines the precision of enzymatic catalysis with the versatility of chemical synthesis, presents a powerful strategy for producing this compound and its derivatives. researchgate.netoregonstate.edu This approach can overcome the limitations of both total chemical synthesis, which can be lengthy and complex, and purely biological production, which may have low yields. acs.org

A key aspect of this strategy is the use of enzymes from the biosynthetic pathway to perform specific, often stereochemically complex, transformations. For example, the nonheme diiron oxygenase, LynB7, which catalyzes the final oxidative decarboxylation to form the C-terminal thiazole (B1198619) ring in Lyngbyapeptin B, has shown substrate flexibility, suggesting its potential use in generating novel analogs. acs.orgresearchgate.netnih.gov By supplying precursor molecules to these enzymes, it is possible to create a variety of new compounds with potentially enhanced or novel biological activities. jcu.cz This "precursor-directed biosynthesis" has been successfully used to generate analogs of other complex natural products. jcu.cz The development of chemoenzymatic routes will not only facilitate access to larger quantities of this compound but also enable the systematic exploration of its structure-activity relationships. researchgate.net

Computational Approaches in Discovery and Design

Computational methods are becoming increasingly indispensable in natural product research, offering powerful tools for understanding and manipulating complex molecules like this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide detailed insights into the conformational dynamics and flexibility of this compound in different environments. researchgate.net Understanding the three-dimensional structure and how it changes over time is crucial for comprehending its interaction with biological targets. These simulations can help to identify the key structural features that are essential for its activity and guide the design of new analogs with improved properties.

Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bioinformation.net For this compound, docking studies can be used to identify potential molecular targets by simulating its binding to a wide range of proteins. researchgate.net This approach can help to elucidate its mechanism of action and uncover new therapeutic applications. bioinformation.net For instance, docking studies have been used to investigate the binding of other natural products to their target enzymes, providing a rationale for their observed biological activity. bioinformation.net By combining docking with experimental validation, researchers can accelerate the discovery of the molecular targets of this compound and its analogs.

Exploration of Novel Biological Roles and Molecular Targets

While some biological activities of this compound and its analogs have been reported, including cytotoxic effects against certain cancer cell lines, a comprehensive understanding of its full biological potential is still lacking. bioinformation.netmdpi.com Future research will focus on exploring novel biological roles and identifying its specific molecular targets. nih.gov

The discovery that related compounds from Lyngbya species exhibit a range of activities, such as protease inhibition and disruption of the actin cytoskeleton, suggests that this compound may also have multiple biological functions. researchgate.netmdpi.com High-throughput screening against diverse biological targets, including enzymes, receptors, and ion channels, will be a key strategy in this exploration. mdpi.com The identification of specific molecular targets is essential for understanding the mechanism of action and for the rational design of more potent and selective therapeutic agents. nih.gov For example, identifying the specific proteases or other enzymes that this compound inhibits could open up new avenues for its use in treating various diseases. mdpi.com

Interdisciplinary Research Collaborations

The multifaceted nature of this compound research necessitates a highly interdisciplinary approach. researchgate.net Progress in this field will depend on strong collaborations between marine biologists, natural product chemists, molecular biologists, computational chemists, and pharmacologists. mdpi.com Marine biologists are crucial for the collection and identification of the source organisms, while natural product chemists isolate and elucidate the structures of new compounds. vulcanchem.commdpi.com Molecular biologists and bioinformaticians can identify and engineer the biosynthetic pathways for enhanced production. frontiersin.orgresearchgate.net Computational chemists can model the molecule's behavior and predict its interactions, and pharmacologists can evaluate its biological activities and therapeutic potential. researchgate.netresearchgate.net Such collaborative efforts will be essential to overcome the challenges in natural product research and to translate the promise of this compound into tangible therapeutic benefits. nih.gov

Q & A

Q. What spectroscopic and chromatographic methods are critical for identifying Lyngbyapeptin A’s structural features?

To confirm the structure of this compound, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^1H, 13C^13C, 2D-COSY) and high-resolution mass spectrometry (HRMS) for molecular formula validation. Chromatographic techniques like HPLC coupled with UV-Vis or diode-array detection (DAD) are essential for purity assessment. For reproducibility, detailed protocols for solvent systems, column specifications, and spectral acquisition parameters must be documented .

Q. How can researchers design a bioassay to evaluate this compound’s protease inhibition activity?

A robust bioassay involves:

  • Enzyme selection : Use purified proteases (e.g., trypsin, chymotrypsin) with known kinetic parameters.
  • Dose-response curves : Test this compound at logarithmic concentrations (e.g., 0.1–100 μM) to calculate IC50_{50} values.
  • Controls : Include positive inhibitors (e.g., leupeptin) and negative controls (DMSO vehicle).
  • Statistical validation : Triplicate measurements with ANOVA or Student’s t-test to assess significance .

Q. What are the standard protocols for isolating this compound from cyanobacterial extracts?

Isolation typically involves:

  • Extraction : Lyophilized biomass extracted with methanol:water (4:1).
  • Partitioning : Liquid-liquid partitioning using ethyl acetate.
  • Purification : Sequential column chromatography (e.g., C18 reverse-phase, size exclusion) followed by preparative HPLC. Document solvent gradients, flow rates, and retention times for reproducibility .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be resolved?

Discrepancies may arise from variations in:

  • Assay conditions : pH, temperature, or ionic strength differences.
  • Sample purity : Contaminants in semi-purified fractions may skew results.
  • Cell lines/organisms : Species-specific receptor affinities. Methodological solutions :
  • Replicate experiments using standardized protocols (e.g., CLSI guidelines).
  • Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. functional assays).
  • Conduct meta-analyses to identify trends across studies .

Q. What experimental strategies optimize this compound’s synthetic yield in heterologous expression systems?

Key variables include:

  • Promoter engineering : Inducible promoters (e.g., T7, Ptac) to regulate expression timing.
  • Codon optimization : Tailor gene sequences to host tRNA abundance.
  • Post-translational modifications : Co-expression of modifying enzymes (e.g., phosphopantetheinyl transferases).
  • Fermentation optimization : pH-stat fed-batch reactors to maintain nutrient availability. Include proteomic or transcriptomic profiling to troubleshoot low yields .

Q. How should researchers address conflicting data on this compound’s cytotoxicity in normal vs. cancer cell lines?

  • Mechanistic studies : Compare apoptotic markers (e.g., caspase-3 activation) and mitochondrial membrane potential (JC-1 staining) in both cell types.
  • Selectivity index (SI) : Calculate SI=IC50 (normal cells)IC50 (cancer cells)\text{SI} = \frac{\text{IC}_{50}\ (\text{normal cells})}{\text{IC}_{50}\ (\text{cancer cells})}.
  • Omics approaches : RNA-seq or proteomics to identify differential pathway activation (e.g., p53 vs. survivin).
  • 3D models : Use tumor spheroids or organoids to mimic in vivo microenvironments .

Data Management & Interpretation

Q. What statistical frameworks are recommended for analyzing dose-dependent effects of this compound?

  • Non-linear regression : Fit data to log(inhibitor) vs. response models (e.g., Hill equation) using software like GraphPad Prism.
  • Bootstrap resampling : Estimate confidence intervals for IC50_{50} values.
  • Multivariate analysis : PCA or PLS-DA for multi-parametric datasets (e.g., cytotoxicity + proteomics) .

Q. How should large-scale omics datasets (e.g., transcriptomics) be integrated with this compound’s bioactivity profiles?

  • Pathway enrichment : Tools like DAVID or GSEA to identify overrepresented pathways (e.g., MAPK, NF-κB).
  • Network pharmacology : Construct protein-protein interaction networks (Cytoscape) to pinpoint hub targets.
  • Machine learning : Train classifiers (e.g., random forest) to predict structure-activity relationships .

Tables: Key Experimental Parameters

Parameter Recommended Specifications References
NMR SolventDeuterated methanol (CD3_3OD)
HPLC ColumnC18, 5 μm, 250 × 4.6 mm
IC50_{50} Assay Temperature37°C (±0.5°C)
Cytotoxicity Assay Duration48–72 hours

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.